Propanedioic acid, (carboxymethoxy)-
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Overview
Description
Propanedioic acid, (carboxymethoxy)-: (carboxymethoxy)propanedioic acid , is a dicarboxylic acid with the molecular formula C5H6O7 . This compound contains three carboxylic acid groups and an ether linkage, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Chloroacetic Acid: One classical method involves the reaction of chloroacetic acid with sodium carbonate to form the sodium salt, which is then reacted with sodium cyanide to produce the sodium salt of cyanoacetic acid.
Hydrolysis of Esters: Industrially, propanedioic acid can be produced by the hydrolysis of dimethyl malonate or diethyl malonate.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction of propanedioic acid can yield primary alcohols.
Common Reagents and Conditions:
Sulfuryl Chloride or Bromine: These reagents can yield mono- or dihalogenated derivatives.
Thionyl Chloride or Phosphorus Pentachloride: These reagents form mono- or diacyl chlorides.
Major Products:
Scientific Research Applications
Chemistry:
Synthesis of Pharmaceuticals: Propanedioic acid is used as a building block in the synthesis of various pharmaceuticals due to its ability to form rings easily.
Biology:
Enzyme Inhibition: It is used as an inhibitor in studies of the Krebs cycle, particularly inhibiting succinate dehydrogenase.
Medicine:
Antitumor Agents: Research has explored platinum complexes of propanedioic acid and its derivatives as potential antitumor agents.
Industry:
Specialty Polymers and Resins: It serves as a building block in the production of specialty polymers and resins.
Food Applications: Used as a flavor enhancer, pH regulator, and color retention agent.
Mechanism of Action
Comparison with Similar Compounds
Oxalic Acid: Another dicarboxylic acid with similar reactivity.
Succinic Acid: A dicarboxylic acid involved in the Krebs cycle.
Fumaric Acid: Another compound in the Krebs cycle with similar properties.
Uniqueness:
Properties
CAS No. |
55203-12-8 |
---|---|
Molecular Formula |
C5H6O7 |
Molecular Weight |
178.10 g/mol |
IUPAC Name |
2-(carboxymethoxy)propanedioic acid |
InChI |
InChI=1S/C5H6O7/c6-2(7)1-12-3(4(8)9)5(10)11/h3H,1H2,(H,6,7)(H,8,9)(H,10,11) |
InChI Key |
LVVZBNKWTVZSIU-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)OC(C(=O)O)C(=O)O |
Origin of Product |
United States |
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